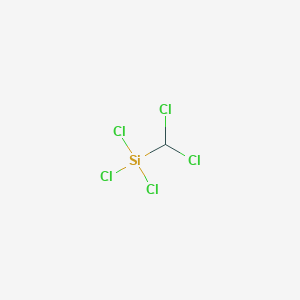

Trichloro(dichloromethyl)silane

説明

Structure

3D Structure

特性

IUPAC Name |

trichloro(dichloromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl5Si/c2-1(3)7(4,5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUJCRPJNSUWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si](Cl)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061778 | |

| Record name | Silane, trichloro(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-24-3 | |

| Record name | Trichloro(dichloromethyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro(dichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloro(dichloromethyl)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trichloro(dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichloro(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(dichloromethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trichloro Dichloromethyl Silane and Analogous Structures

Direct Synthesis Approaches

Direct synthesis methods involve the direct formation of the target carbon-silicon and halogen-silicon bonds in a single or a few straightforward steps from basic starting materials.

Chlorination Reactions in Organosilane Synthesis

Chlorination of methyltrichlorosilane (B1216827) (CH3SiCl3) is a primary route for synthesizing chlorinated methyltrichlorosilanes, including trichloro(dichloromethyl)silane. google.comacs.org This process involves the substitution of hydrogen atoms on the methyl group with chlorine atoms.

Different chlorination methods have been explored to optimize the yield and selectivity of the desired products. Thermal chlorination, conducted at high temperatures (300-400°C), proceeds through a free-radical mechanism and can yield 63-82% of chloromethyltrichlorosilane. google.com However, this method's high temperature and potential for explosions make it less suitable for industrial-scale production. google.com

Liquid-phase chlorination offers a more controlled alternative. One patented method utilizes a mixture of benzoyl peroxide and ferric chloride as a catalyst, with methyltrichlorosilane as the raw material. google.com By carefully controlling the amount of chlorine introduced, a conversion rate of 70-80% for methyltrichlorosilane can be achieved, with a high selectivity of 95% for chloromethyltrichlorosilane. google.com The reaction is typically carried out at a temperature of 55-65°C. google.com

Another approach involves the chlorination of methylsilanes using a substoichiometric amount of chlorine at temperatures below the boiling point of the methylsilane, in the presence of hydrogen chloride and induced by electromagnetic radiation. google.com This process favors the formation of chloromethyl groups. google.com

The complete chlorination of methyltrichlorosilane has also been a subject of study, leading to the formation of various chlorinated derivatives. acs.org The choice of catalyst and reaction conditions plays a crucial role in determining the distribution of chlorinated products. Metal chlorides like FeCl3, SbCl5, SnCl4, and AlCl3 have been used to catalyze the chlorination of methylphenyldichlorosilane with gaseous chlorine. rsc.org

| Method | Catalyst/Conditions | Temperature | Yield/Selectivity | Reference |

| Thermal Chlorination | Chlorine gas | 300-400°C | 63-82% yield of chloromethyltrichlorosilane | google.com |

| Liquid-Phase Chlorination | Benzoyl peroxide/Ferric chloride | 55-65°C | 95% selectivity for chloromethyltrichlorosilane | google.com |

| Photochemical Chlorination | Substoichiometric chlorine, HCl, electromagnetic radiation | Below boiling point of methylsilane | Favors chloromethyl group formation | google.com |

| Catalytic Chlorination | Metal chlorides (e.g., FeCl3, AlCl3) | Varies | Varies depending on catalyst and substrate | rsc.org |

Methylation Reactions in Chlorosilane Derivatization

Methylation of chlorosilanes provides a pathway to introduce methyl groups onto a silicon atom, which can be a starting point for subsequent chlorination to produce compounds like this compound. A common precursor for such processes is tetrachlorosilane (B154696) (SiCl4), also known as silicon tetrachloride. nih.govwikipedia.org

The reaction of tetrachlorosilane with methylating agents can yield methyltrichlorosilane. This methyltrichlorosilane can then be subjected to chlorination as described in the previous section. For instance, the gas-phase methylation of methyltrichlorosilane with methyl chloride has been investigated using metallic aluminum as a chlorine acceptor in the presence of activated carbon, tin, and zinc. researchgate.net This process can be optimized to favor the production of dimethyldichlorosilane, but it demonstrates the principle of adding methyl groups to chlorosilanes. researchgate.net

Furthermore, processes have been developed to methylate silicon compounds containing at least two silicon atoms, such as hexachlorodisilane (B81481), by reacting them with tetramethylsilane (B1202638) in the presence of an organoaluminum compound catalyst. google.com While not a direct route to this compound, this illustrates the broader scope of methylation reactions in organosilane chemistry.

Indirect Synthetic Routes and Precursor Chemistry

Indirect synthetic routes involve the use of pre-functionalized precursors or multi-step reaction sequences to construct the target molecule.

Utilization of Carbenoid-Type Haloalkyl Anions

The use of carbenoid-type haloalkyl anions offers a sophisticated method for forming carbon-silicon bonds. A scalable one-pot procedure has been developed for the synthesis of 2,2,2-trichloromethylcarbinols through the in-situ generation of trimethyl(trichloromethyl)silane (B1229197) (CCl3-TMS). organic-chemistry.org This method involves the reaction of chloroform (B151607) and chlorotrimethylsilane (B32843) with a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures. organic-chemistry.org The resulting CCl3-TMS can then react with various electrophiles. While this specific example leads to a different final product, the principle of generating a trichloromethyl anion equivalent that can react with a silicon electrophile is a viable, albeit challenging, strategy for the synthesis of this compound.

The addition of carbenes or carbenoids to unsaturated silanes, such as allylic silanes, has also been studied. researchgate.net For example, dichlorocarbene (B158193) (:CCl2) can be added to tetraallylsilane (B74137) to form tetra(dichlorocyclopropane)silane. researchgate.net This highlights the reactivity of carbenoid species with silicon-containing molecules.

Synthesis through Cleavage of Silicon-Silicon Bonds

The cleavage of silicon-silicon (Si-Si) bonds in disilanes or polysilanes can be a strategic step in the synthesis of functionalized monosilanes. For instance, high-boiling residues from the direct synthesis of methylchlorosilanes, which contain Si-Si bonds, can be cleaved to produce valuable monosilanes. google.com While specific examples leading directly to this compound are not prevalent in the provided search results, the principle of cleaving a Si-Si bond and functionalizing the resulting silicon centers is a known strategy in organosilane chemistry. researchgate.netacs.org

The selective cleavage of the strong and relatively inert Si-O-Si bond in functionalized siloxanes under mild conditions is another area of active research. researchgate.net This approach can provide access to functionalized silanols which can be further converted to chlorosilanes.

Exploration of Novel Functionalization Pathways

The field of organosilane synthesis is continually evolving with the exploration of new functionalization pathways. These include:

Visible-light-induced C(sp3)–H functionalization: Recent research has demonstrated the chemo-, diastereo-, and enantioselective α-C(sp3)–H functionalization of alkyl silanes using bimetallic synergetic photocatalysis. rsc.org This method allows for the direct and selective introduction of functional groups adjacent to the silicon atom.

Hydrosilylation: The addition of Si-H bonds across double or triple bonds is a fundamental process in organosilane chemistry. organic-chemistry.org Novel catalysts and reaction conditions are continuously being developed to improve the efficiency and selectivity of hydrosilylation reactions. acs.org

Conversion of Carbon-Boron Bonds: A method for the conversion of C-B bonds in organoboron compounds to C-Si bonds has been developed, offering a new route to organosilanes without the need for reactive organometallic reagents. nih.gov

Surface Functionalization: The functionalization of silica (B1680970) surfaces through the Si-H activation of hydrosilanes has been achieved using catalysts like B(C6F5)3. acs.org This demonstrates novel ways to form Si-O-Si bonds and attach functionalized silanes to surfaces.

These emerging methodologies, while not all directly applied to the synthesis of this compound yet, represent the forefront of organosilane chemistry and hold the potential for developing new and more efficient synthetic routes to this and other complex organosilicon compounds.

Catalytic Strategies in Organosilane Synthesis

Catalysis is central to the industrial production and laboratory synthesis of organosilanes. The use of catalysts allows for reactions to proceed under milder conditions, enhances reaction rates, and directs the selectivity towards the desired products, minimizing the formation of unwanted by-products. In the context of this compound, catalytic strategies are primarily focused on the controlled chlorination of appropriate silicon-containing precursors.

Metal-Catalyzed Processes for Chlorosilane Production

Metal-catalyzed reactions are a cornerstone of chlorosilane synthesis. Various transition metals and their compounds have been demonstrated to effectively catalyze the chlorination of organosilanes. These processes often involve the direct reaction of a silicon source with a chlorinating agent in the presence of a metal catalyst.

One of the most established industrial methods for producing methylchlorosilanes is the Müller-Rochow Direct Process, which involves the reaction of silicon metal with methyl chloride in the presence of a copper catalyst. While this process primarily yields dimethyldichlorosilane, modifications and subsequent reactions can lead to more highly chlorinated species. The addition of hydrogen chloride to the methyl chloride feed in the direct process, for instance, has been shown to increase the yield of methyldichlorosilane (B44661) without significant formation of inorganic chlorosilanes like trichlorosilane (B8805176) or silicon tetrachloride. researchgate.net

Lewis acids, particularly aluminum chloride (AlCl₃), are effective catalysts for the disproportionation (or redistribution) of methylchlorosilanes. nih.gov This process allows for the conversion of a mixture of chlorosilanes into a desired target compound. For example, methyltrichlorosilane can be reacted with other methylchlorosilanes in the presence of an AlCl₃ catalyst to produce a variety of products, including those with different degrees of chlorination on the silicon atom. The catalytic activity of AlCl₃ is attributed to its ability to facilitate the exchange of methyl groups and chlorine atoms between silane (B1218182) molecules.

Rhodium complexes have also been investigated as catalysts for reactions involving chlorosilanes. For instance, a Rh(I) catalyst, [RhCl(dppbzF)]₂, where dppbzF is 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene, has been shown to be highly efficient and selective in the hydrosilylation of allyl chloride with trichlorosilane to produce trichloro(3-chloropropyl)silane. nih.gov While not a direct synthesis of this compound, this demonstrates the potential of rhodium catalysts in forming C-Si bonds in the presence of Si-Cl functionalities, a key step in creating more complex organochlorosilanes.

The table below summarizes key findings from research on metal-catalyzed chlorosilane production relevant to the synthesis of compounds analogous to this compound.

| Catalyst System | Reactants | Key Findings |

| Copper | Silicon metal, Methyl chloride, Hydrogen chloride | Addition of HCl increases the yield of methyldichlorosilane. researchgate.net |

| Aluminum Chloride (AlCl₃) | Methylchlorosilanes | Catalyzes disproportionation reactions to yield various chlorinated silanes. nih.gov |

| [RhCl(dppbzF)]₂ | Allyl chloride, Trichlorosilane | Achieves high selectivity (>99%) and turnover number (140,000) for the synthesis of trichloro(3-chloropropyl)silane. nih.gov |

Photocatalytic Approaches to Silicon-Chlorine Bond Formation

Photocatalysis represents a modern and increasingly important strategy for chemical synthesis, offering mild reaction conditions and unique reactivity pathways. In the realm of organosilane synthesis, photocatalytic methods for the formation of silicon-chlorine bonds are gaining attention as a greener alternative to traditional methods.

A significant development in this area is the use of organic dyes as photocatalysts. For example, neutral eosin (B541160) Y has been successfully employed as a hydrogen-atom-transfer photocatalyst for the quantitative conversion of hydrosilanes to the corresponding silyl (B83357) chlorides under visible-light irradiation. google.com In this system, dichloromethane (B109758) serves as the chlorinating agent. This method has demonstrated high selectivity in the stepwise chlorination of di- and trihydrosilanes. The underlying mechanism involves the photocatalyst promoting the activation of the Si-H bond, leading to the formation of a silyl radical which then reacts with the chlorine source. google.com

Another photocatalytic approach involves the direct chlorination of methylsilanes using chlorine in the presence of electromagnetic radiation. A patented process describes the reaction of methylsilanes with a substoichiometric amount of chlorine under the influence of electromagnetic radiation, which induces chlorination. The presence of hydrogen chloride is reported to be beneficial for this reaction, which is carried out at temperatures below the boiling point of the starting methylsilane. This method allows for the controlled chlorination of the methyl group on the silicon atom.

These photocatalytic methods offer the potential for highly selective and controlled synthesis of complex chlorosilanes like this compound under mild conditions. The ability to precisely control the degree of chlorination is a key advantage of these approaches.

The following table outlines research findings on the photocatalytic formation of silicon-chlorine bonds.

| Photocatalytic System | Reactants | Key Findings & Conditions |

| Neutral Eosin Y / Visible Light | Hydrosilanes, Dichloromethane | Quantitative conversion of hydrosilanes to silyl chlorides. google.com |

| Electromagnetic Radiation | Methylsilanes, Chlorine, Hydrogen Chloride | Controlled chlorination of methylsilanes at temperatures below their boiling point. |

Advanced Chemical Reactivity and Mechanistic Investigations of Trichloro Dichloromethyl Silane

Hydrolytic Reactivity and Silanol (B1196071) Formation

The reactivity of trichloro(dichloromethyl)silane with water is marked by a rapid and complex series of reactions, beginning with hydrolysis to form silanols, which then undergo further transformations.

Kinetics and Mechanisms of Hydrolysis

The hydrolysis of this compound, like other chlorosilanes, is a vigorous and exothermic reaction that proceeds readily upon contact with water or moist air. nih.gov The fundamental mechanism involves the nucleophilic attack of water on the electrophilic silicon atom. This leads to the stepwise substitution of the three chlorine atoms with hydroxyl (-OH) groups and the concurrent formation of hydrogen chloride (HCl) as a byproduct. nih.govyoutube.com

Cl₂CHSiCl₃ + 3H₂O → Cl₂CHSi(OH)₃ + 3HCl

While specific kinetic data for this compound is not extensively detailed in publicly available literature, the kinetics of chlorosilane hydrolysis are known to be influenced by several factors. The reaction mechanism is generally considered to be of the S_N2-Si type (bimolecular nucleophilic substitution at silicon). The rate is typically fast due to the high reactivity of the Si-Cl bond. In industrial settings, the hydrolysis of chlorosilanes is sometimes conducted in concentrated aqueous HCl to manage the reaction and subsequent separation of products. google.com

| Factor | Influence on Reaction Rate | Mechanism/Reason |

|---|---|---|

| pH | Minimal rate in neutral medium; catalyzed by both acid and base. | Acid catalysis involves protonation of the silane (B1218182), making the silicon atom more electrophilic. Base catalysis can proceed via deprotonation of water or formation of a pentacoordinate silicon intermediate. |

| Solvent | The choice of solvent can affect the solubility of the silane and the stabilization of transition states. Alcohols can lead to exchange reactions. | Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. |

| Steric Hindrance | Larger organic groups on the silicon atom can slow down the rate of hydrolysis. | Bulky substituents hinder the approach of the nucleophile (water) to the silicon center. |

| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed more quickly. |

Formation of Silanols and Siloxanes via Hydrolysis and Condensation

The initial product of the complete hydrolysis of this compound is (dichloromethyl)silanetriol (Cl₂CHSi(OH)₃). However, silanetriols are typically unstable and readily undergo intermolecular condensation reactions. In these reactions, a molecule of water is eliminated between two silanol groups to form a highly stable siloxane (Si-O-Si) bond.

The condensation process can be represented as:

2 Cl₂CHSi(OH)₃ → (HO)₂(Cl₂CH)Si-O-Si(Cl₂CH)(OH)₂ + H₂O

Because this compound is a trifunctional silane (possessing three hydrolyzable groups), this condensation does not stop at simple dimers. It continues in three dimensions, leading to the rapid formation of highly cross-linked, branched, or network-like polymeric structures known as polysilsesquioxanes. These materials are often obtained as insoluble gels or solid powders. youtube.com The resulting structure is a complex network of Si-O-Si linkages, which contrasts with the linear chains or simple rings formed from the hydrolysis of difunctional silanes like dimethyldichlorosilane.

Disproportionation Reactions Induced by Hydrolysis Products

Disproportionation in organosilane chemistry typically refers to the redistribution of substituents bonded to the silicon atom. For instance, trichlorosilane (B8805176) (HSiCl₃) can disproportionate into dichlorosilane (B8785471) (H₂SiCl₂) and silicon tetrachloride (SiCl₄), often in the presence of a catalyst. google.comgoogleapis.com This is an equilibrium reaction that can be driven by temperature and the removal of products. google.com

However, for this compound, disproportionation reactions specifically induced by its hydrolysis products are not a prominently documented pathway in scientific literature. The primary and most rapid reaction sequence upon exposure to water is hydrolysis followed by condensation. While the hydrogen chloride generated during hydrolysis can act as a catalyst for condensation, its role in inducing disproportionation of the (dichloromethyl)silyl group or the C-H bond within it is not established. Studies on organosilane disproportionation tend to focus on catalysts like aluminum halides or specific amine/ion-exchange resins rather than hydrolysis products. google.comosti.gov

Reactions with Nucleophilic and Electrophilic Reagents

The silicon center in this compound is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. Its interaction with acids is also a key aspect of its reactivity profile.

Nucleophilic Attack on Silicon Centers

The electron-withdrawing nature of the five chlorine atoms (three on silicon, two on carbon) makes the silicon atom in this compound a strong electrophile. This allows it to react readily with various nucleophiles in nucleophilic substitution reactions, where a nucleophile replaces one or more of the chloride ions on the silicon atom. This reactivity is fundamental to its application as an intermediate in the synthesis of more complex organosilicon compounds.

Common nucleophiles that react with this compound include:

| Nucleophile | General Reactant | Primary Product Type | Byproduct |

|---|---|---|---|

| Water | H₂O | Silanetriol / Polysilsesquioxane | HCl |

| Alcohol | R-OH | Alkoxysilane | HCl |

| Primary Amine | R-NH₂ | Silylamine | HCl |

| Grignard Reagent | R-MgX | Organosilane (Si-R bond) | MgXCl |

Reactivity with Organic and Inorganic Acids

The reactivity of this compound with acids is multifaceted. General safety profiles for chlorosilanes note that they can react vigorously with both organic and inorganic acids, potentially generating toxic gases. nih.gov This is distinct from the controlled use of acids as catalysts.

The primary roles of acids in the context of this compound's chemistry are:

The interaction is therefore dominated by the catalytic role of acids in the compound's primary hydrolysis and condensation pathways, and the fact that its own hydrolysis generates a strong acid.

Reactions with Bases and Related Catalytic Effects

This compound exhibits high reactivity towards basic substances, a characteristic stemming from the electron-withdrawing nature of the five chlorine atoms, which makes the silicon atom highly susceptible to nucleophilic attack. The Si-Cl bonds are the primary sites of reaction.

The compound reacts vigorously with strong bases such as sodium hydroxide (B78521) and potassium hydroxide. nj.gov It also readily undergoes substitution reactions with weaker nucleophilic bases like alcohols and amines. innospk.com In these reactions, one or more chlorine atoms bonded to the silicon are displaced by the nucleophile (e.g., an alkoxy or amino group) to form new organosilicon compounds. For example, reaction with an alcohol (R-OH) can yield products such as (dichloromethyl)alkoxy-substituted silanes.

While the reactivity with bases is well-established, detailed studies on the specific catalytic effects in these reactions for this compound are not extensively documented in dedicated literature. However, the broader field of chlorosilane chemistry provides insights into potential catalytic pathways. For instance, Lewis acids like aluminum chloride are known to catalyze the redistribution (disproportionation) reactions of other chlorosilanes, such as methyltrichlorosilane (B1216827). researchgate.net Similarly, anion-exchange resins and nitrogen-containing compounds can serve as catalysts for the disproportionation of trichlorosilane. researchgate.netmdpi.com These catalysts typically function by activating the Si-Cl bond, facilitating the exchange of substituents. It is plausible that similar catalytic systems could influence the reactivity and product distribution in base-mediated reactions of this compound, though specific research is required for confirmation.

Halogen Exchange and Redistribution Reactions

Halogen exchange and redistribution reactions are fundamental processes in organosilicon chemistry, allowing for the modification of a silane's properties. These reactions involve the swapping of substituents on the silicon center.

Hydrogen/Chlorine Exchange Dynamics

Direct and specific research detailing hydrogen/chlorine exchange dynamics at the silicon center of this compound is limited. However, related processes in chlorosilane chemistry are known. For instance, the catalytic cleavage of the Si-Si bond in chloro-methyl-disilanes using hydrogen chloride can produce corresponding monomeric chloro-methyl-silanes. This indicates that under certain catalytic conditions, Si-Cl bonds can be involved in exchanges with species containing Si-H bonds. The disproportionation of trichlorosilane (HSiCl₃) to produce silane (SiH₄) and silicon tetrachloride (SiCl₄) is a well-known industrial process that involves the redistribution of hydrogen and chlorine atoms on silicon centers, often catalyzed by bases or other agents. mdpi.com While analogous direct exchange on the Cl₂CHSiCl₃ molecule is not well-documented, its potential to participate in such equilibria in complex reaction mixtures cannot be entirely ruled out.

Inter-halogen Exchange Processes

Inter-halogen exchange, such as the replacement of chlorine with fluorine, is a common strategy for tuning the reactivity of organosilanes. Fluorinating agents can be employed to substitute chlorine atoms on the silicon center. While specific studies focusing solely on the inter-halogen exchange of this compound are not prominent, the principles are well-established for other chlorosilanes. For example, research on related compounds like hexachlorodisilane (B81481) (Si₂Cl₆) has demonstrated that a quantitative chlorine/iodine exchange can occur at the silicon center when treated with a suitable iodine source in the presence of a catalyst. This suggests that the Si-Cl bonds in this compound are susceptible to substitution by other halogens under appropriate conditions, which would likely proceed via a nucleophilic substitution mechanism at the silicon atom.

Intermediate Species in this compound Reactions

The high reactivity of this compound suggests the involvement of transient, highly reactive intermediates that dictate the course of its chemical transformations.

Investigation of Silylene Adducts

Silylenes, the silicon analogues of carbenes (R₂Si:), are key intermediates in many organosilicon reactions. However, based on available scientific literature, the generation of silylene intermediates from the unimolecular or base-induced decomposition of this compound is not a documented pathway. The chemistry of this compound is dominated by reactions at the Si-Cl bonds or by alpha-elimination of HCl from the dichloromethyl group to form dichlorocarbene (B158193) (:CCl₂), a well-known reaction for compounds with a -CHCl₂ group. The formation of silylene adducts is more commonly associated with precursors like perchlorinated oligosilanes (e.g., Si₂Cl₆), which can eliminate dichlorosilylene (B1217353) (SiCl₂) in the presence of Lewis bases like trialkylamines. researchgate.net Therefore, the investigation of silylene adducts is not a primary focus in the context of this compound's known reactivity.

Formation and Trapping of Trichlorosilanide Anions

The trichlorosilanide anion, [SiCl₃]⁻, is a significant reactive intermediate in chlorosilane chemistry. researchgate.net It is postulated to form through several mechanisms, including the deprotonation of trichlorosilane (HSiCl₃) by strong bases or the nucleophile-induced cleavage of the Si-Si bond in hexachlorodisilane (Si₂Cl₆). researchgate.netacs.org Given that this compound readily reacts with nucleophiles, it is mechanistically plausible that a strong nucleophile could attack the silicon center, leading to the displacement of the dichloromethyl group as an anion and potentially generating transient silyl (B83357) species, or under certain reductive conditions, facilitating the formation of the [SiCl₃]⁻ anion.

While direct experimental evidence for the generation of [SiCl₃]⁻ from this compound is not explicitly detailed, the successful trapping of this anion in related systems provides strong evidence for its existence and importance. In a key study, the [SiCl₃]⁻ anion, generated from Si₂Cl₆, was successfully trapped using a boron Lewis acid (BI₃). This experiment led to the isolation and crystallographic characterization of the resulting [I₃BSiI₃]⁻ adduct, confirming the presence of the trihalogenosilanide anion in solution. researchgate.net

Table 1: Key Reactive Intermediates in Chlorosilane Chemistry

| Intermediate Species | Formula | Plausible Formation Route(s) | Relevance to Cl₂CHSiCl₃ Chemistry |

| Dichlorocarbene | :CCl₂ | α-elimination from the dichloromethyl group | A primary, well-established reactive intermediate from this precursor. |

| Trichlorosilanide Anion | [SiCl₃]⁻ | Nucleophilic cleavage of Si-Si bonds (e.g., in Si₂Cl₆); Deprotonation of HSiCl₃ | Plausible but not directly documented; inferred from general chlorosilane reactivity with nucleophiles. |

| Dichlorosilylene | :SiCl₂ | Elimination from oligosilanes (e.g., Si₂Cl₆) | Not a known intermediate from this compound itself. |

Spectroscopic and Structural Characterization of Trichloro Dichloromethyl Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of chemical compounds by probing the magnetic properties of atomic nuclei. For organosilicon compounds like trichloro(dichloromethyl)silane, multinuclear NMR, including ²⁹Si, ¹H, and ¹³C, offers comprehensive structural information.

Silicon-29 NMR spectroscopy is particularly powerful for directly observing the silicon environment. The chemical shift (δ) of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. Generally, increasing the number of electronegative substituents, such as chlorine, on the silicon atom leads to a significant upfield shift (to more negative ppm values) in the ²⁹Si NMR spectrum.

Table 1: Representative ²⁹Si NMR Chemical Shifts for Related Chlorosilanes

| Compound | Formula | Chemical Shift (δ, ppm) |

|---|---|---|

| Trichloro(3-chloropropyl)silane | C₃H₆Cl₄Si | Data not available in search results |

This table is provided for illustrative purposes with data from related structures, as specific data for this compound was not found.

Proton and Carbon-13 NMR provide complementary information about the organic moiety of the molecule. In this compound, a single proton resonance would be expected for the dichloromethyl group (-CHCl₂). The chemical shift of this proton would be influenced by the electronegativity of the two chlorine atoms and the trichlorosilyl (B107488) group.

Similarly, the ¹³C NMR spectrum would be expected to show a single resonance for the dichloromethyl carbon. Its chemical shift would be significantly downfield due to the presence of the attached chlorine and silicon atoms. For comparison, the ¹H NMR chemical shift for the single proton in dichloromethylsilane (B8780727) (H₃CSiHCl₂) appears at 5.586 ppm. chemicalbook.com In 1,1,2-trichloroethane (B165190) (Cl₂CHCH₂Cl), the proton of the CHCl₂ group is also in a distinct chemical environment. docbrown.info

Table 2: Representative ¹H and ¹³C NMR Data for Related Compounds

| Compound | Formula | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Dichloromethylsilane | CH₄Cl₂Si | ¹H (Si-H) | 5.586 chemicalbook.com |

| Dichloromethylsilane | CH₄Cl₂Si | ¹H (CH₃) | 0.879 chemicalbook.com |

| Methyltrichlorosilane (B1216827) | CH₃Cl₃Si | ¹H | 1.131 chemicalbook.com |

This table includes data for related compounds to provide context for the expected spectral features of this compound.

The silicon atom in chlorosilanes is Lewis acidic and can form adducts with various Lewis bases. If this compound were to react with a boron-containing Lewis base, or if a derivative were to incorporate a boron center, ¹¹B NMR spectroscopy would be a critical technique for characterization. The ¹¹B NMR chemical shift is highly sensitive to the coordination number and the electronic environment of the boron atom. sdsu.edu

For example, the formation of a four-coordinate boronate ester from a three-coordinate boronic acid results in a significant upfield shift in the ¹¹B NMR spectrum. nih.gov The interaction of Lewis acids, such as those based on boron, with Lewis basic sites on other molecules can be monitored by changes in the ¹¹B chemical shift, providing thermodynamic and kinetic information about the interaction. nih.govrsc.org No specific studies on the boron adducts of this compound were found in the surveyed literature.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a molecular fingerprint.

The IR spectrum of this compound is expected to be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds, namely C-H, Si-Cl, and C-Cl. The Si-Cl stretching vibrations in chlorosilanes typically appear in the region of 450-650 cm⁻¹. The C-Cl stretching vibrations are generally found in the 600-800 cm⁻¹ range. A C-H stretching vibration for the dichloromethyl group would be expected around 3000 cm⁻¹.

While a detailed vibrational analysis for this compound is not available, data for the related compound trichloro(chloromethyl)silane shows the utility of IR spectroscopy in confirming the identity of such molecules. sigmaaldrich.com The IR spectrum of trichlorosilane (B8805176), for instance, provides a reference for the Si-Cl vibrational modes. nist.gov

Table 3: Typical Infrared Absorption Ranges for Relevant Functional Groups

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Trichlorosilyl | Si-Cl Stretch | 450 - 650 |

| Dichloromethyl | C-Cl Stretch | 600 - 800 |

Raman spectroscopy provides complementary information to IR spectroscopy. Vibrations that result in a significant change in polarizability, such as the symmetric stretches of Si-Cl bonds, often give rise to strong Raman signals. Therefore, the Si-Cl and C-Cl symmetric stretching modes of this compound would be expected to be prominent in its Raman spectrum.

While specific Raman data for this compound was not found, studies on related molecules confirm the utility of the technique. For instance, in trichloro(chloromethyl)silane, Raman spectroscopy is a listed characterization method, indicating its importance in the analysis of this class of compounds. nih.gov

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and crystal packing, which are fundamental to understanding their chemical reactivity and physical properties.

Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. The process involves growing a suitable single crystal of a this compound derivative, which can be achieved through methods like slow evaporation. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision. nih.gov

While specific crystallographic data for a derivative of this compound is not widely published, the analysis would yield key structural parameters. For organosilicon compounds, particular attention is given to the Si-C and Si-Cl bond lengths and the geometry around the silicon atom, which is typically tetrahedral. wikipedia.org The data obtained allows for the unambiguous confirmation of the compound's molecular structure.

To illustrate the type of information obtained from such an analysis, the following table presents representative data for a hypothetical crystalline organosilicon derivative.

Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Representative Organosilicon Compound.

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C₉H₇F₃FeO₂ |

| Formula Weight | 259.97 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.8707(2) Å |

| b | 15.9681(4) Å |

| c | 11.9798(4) Å |

| α | 90° |

| β | 100.283(3)° |

| γ | 90° |

| Volume | 1481.44(7) ų |

| Refinement Details | |

| R1 | 0.033 |

Note: This table is illustrative, drawing parameters from published structures of other organometallic and heterocyclic compounds to demonstrate the typical data generated from an SCXRD experiment.

This compound, with its electrophilic silicon center, can potentially form coordination complexes or adducts with Lewis bases. These adducts often feature an expanded coordination number at the silicon atom, resulting in trigonal bipyramidal or octahedral geometries. nih.gov

X-ray crystallography is indispensable for characterizing these complexes. It can precisely determine the geometry of the pentacoordinate or hexacoordinate silicon center, measure the lengths of the new Si-donor bonds, and reveal how the molecules pack in the solid state. nih.gov This structural information is vital for understanding the nature of the donor-acceptor interaction and the stability of the resulting adduct.

Other Advanced Characterization Techniques

Elemental Analysis provides quantitative information about the percentage of carbon, hydrogen, nitrogen, and other elements in a sample. This classical technique is fundamental for verifying the empirical formula of a newly synthesized derivative of this compound.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a modern analytical technique often coupled with electron microscopy. It identifies the elemental composition of a sample by analyzing the characteristic X-rays emitted when the sample is bombarded with an electron beam. For materials derived from this compound, such as polymers or coatings, EDX can confirm the presence of silicon and chlorine and map their distribution across the material's surface. This is particularly useful for assessing the homogeneity of composite materials.

Thermal analysis techniques are employed to study the effect of heat on materials, providing critical information about their stability and phase behavior. mdpi.com

Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For derivatives of this compound, TGA is used to determine decomposition temperatures, assess thermal stability, and quantify volatile components or residues. The resulting TGA curve plots mass loss against temperature, revealing the temperature ranges in which the material is stable and where it undergoes degradation. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. This information is crucial for characterizing polymeric materials derived from this compound, as it defines their processing parameters and service temperature range.

Electron microscopy techniques are essential for visualizing the microstructure and morphology of materials at high magnification.

Scanning Electron Microscopy (SEM) provides detailed images of a sample's surface by scanning it with a focused beam of electrons. For materials synthesized using this compound, such as functionalized silica (B1680970) gels or polymer composites, SEM can reveal information about surface texture, porosity, and particle size and shape. For instance, studies on silica-based hybrid materials have used SEM to confirm that the resulting materials are amorphous and homogeneous. mdpi.com

Transmission Electron Microscopy (TEM) transmits a beam of electrons through an ultrathin specimen to create an image. TEM offers much higher resolution than SEM and is used to investigate the internal structure of materials, such as the dispersion of nanoparticles within a polymer matrix or the precise layered structure of thin films.

Computational and Theoretical Studies on Trichloro Dichloromethyl Silane

Quantum-Chemical Calculations and Electronic Structure Analysis

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For trichloro(dichloromethyl)silane, these methods elucidate its geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for predicting the properties of molecules like this compound. bas.bg DFT calculations are employed to determine the molecule's most stable three-dimensional arrangement of atoms, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

The process involves selecting a suitable functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVTZ) that appropriately describe the electronic environment of the silicon, carbon, chlorine, and hydrogen atoms. The calculated optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with available experimental data, if any, to validate the computational model.

Furthermore, DFT calculations yield important energetic information, including the total electronic energy, enthalpy of formation, and Gibbs free energy. These thermodynamic quantities are crucial for predicting the stability of this compound and its propensity to participate in chemical reactions.

Table 1: Illustrative Optimized Geometry Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |

| Bond Length | Si-C | 1.90 Å |

| Bond Length | Si-Cl | 2.05 Å |

| Bond Length | C-H | 1.10 Å |

| Bond Length | C-Cl | 1.78 Å |

| Bond Angle | Cl-Si-Cl | 109.5° |

| Bond Angle | Cl-Si-C | 109.5° |

| Dihedral Angle | Cl-Si-C-Cl | 60.0° |

Note: The values in this table are illustrative and represent typical ranges for such bonds. Actual values would be obtained from specific DFT calculations.

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure and bonding within this compound. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

In this compound, the HOMO is expected to have significant contributions from the p-orbitals of the chlorine atoms and the Si-C bond, while the LUMO is likely to be centered on the silicon atom, with antibonding character with respect to the Si-Cl bonds. This distribution suggests that the molecule is susceptible to nucleophilic attack at the silicon center.

Table 2: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 8.3 |

Note: These energy values are hypothetical and serve to illustrate the concept. Precise values would be derived from specific quantum-chemical calculations.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways, the identification of transient species, and the prediction of reaction outcomes.

By mapping the potential energy surface of a reaction, computational methods can identify stable intermediates and high-energy transition states that connect reactants to products. For reactions involving this compound, such as its hydrolysis or its use in silylation reactions, computational modeling can elucidate the step-by-step mechanism.

For instance, in a nucleophilic substitution reaction at the silicon center, calculations can model the approach of the nucleophile, the formation of a pentacoordinate silicon intermediate (a transition state or a short-lived intermediate), and the departure of a leaving group (a chloride ion). The geometries and energies of these species provide a detailed picture of the reaction coordinate.

Computational models can predict the reactivity of different sites within the this compound molecule. For example, by calculating atomic charges or Fukui functions, one can predict which of the five chlorine atoms is more susceptible to substitution. The highly electrophilic nature of the silicon atom, bonded to three chlorine atoms, makes it a primary site for nucleophilic attack.

These models can also be used to predict the selectivity of reactions. In cases where multiple reaction pathways are possible, the calculated activation energies for each pathway can determine the most favorable route and thus the major product. This is particularly useful in understanding its role in complex processes like the formation of sol-gel coatings. google.com

Conformational Analysis and Molecular Dynamics Simulations

The dichloromethyl group in this compound can rotate around the Si-C bond, leading to different spatial arrangements or conformations.

Conformational analysis aims to identify the most stable conformations and the energy barriers to rotation between them. This is typically done by systematically rotating the dichloromethyl group and calculating the energy at each step. The resulting potential energy scan reveals the energy minima (stable conformers) and maxima (rotational barriers).

Molecular dynamics (MD) simulations provide a time-dependent view of the molecule's behavior. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational, rotational, and translational motions of this compound. These simulations are useful for understanding the molecule's flexibility, its interactions with other molecules in a solution or a material, and its dynamic behavior at different temperatures. For a relatively small molecule like this compound, MD simulations can provide insights into its diffusion and transport properties in various media.

Rotamer Studies and Conformational Preferences

The internal rotation around the carbon-silicon bond in this compound gives rise to different rotational isomers, or rotamers. The conformational preferences of this molecule are dictated by the interplay of steric and electronic effects between the chlorine atoms on the dichloromethyl group and the chlorine atoms on the trichlorosilyl (B107488) group.

Although specific studies on this compound are scarce, extensive research has been conducted on the closely related compound, dichloromethylmethyl dichlorosilane (B8785471) (Cl₂CHCH₃SiCl₂). researchgate.net This compound differs only by the substitution of one chlorine atom with a methyl group on the silicon, making it an excellent model for understanding the conformational behavior of this compound.

Spectroscopic investigations (infrared and Raman) and ab initio calculations for dichloromethylmethyl dichlorosilane have revealed the presence of two stable conformers: anti and gauche. researchgate.net In the anti conformer, the C-H bond of the dichloromethyl group is staggered with respect to the Si-Cl bonds, leading to a less sterically hindered arrangement. In the gauche conformer, the C-H bond is rotated by approximately 60 degrees from the anti position.

Experimental data from infrared and Raman spectra of dichloromethylmethyl dichlorosilane in various phases (vapor, liquid, and solid) and in matrix isolation studies have confirmed the coexistence of both anti and gauche conformers in the fluid phases (vapor and liquid). researchgate.net Upon crystallization, only the anti conformer was observed, indicating it is the more stable form in the solid state. researchgate.net

Temperature-dependent studies of the Raman spectra of liquid dichloromethylmethyl dichlorosilane allowed for the determination of the enthalpy difference (ΔH°) between the two conformers. The anti conformer was found to be more stable than the gauche conformer. researchgate.net

Ab initio calculations performed at the RHF/6-311G* level of theory for dichloromethylmethyl dichlorosilane provided optimized geometries, vibrational frequencies, and conformational energies for both the anti and gauche rotamers. researchgate.net These calculations corroborated the experimental findings, showing the anti conformer to be the lower-energy form. The calculated dipole moments for the anti and gauche conformers were 1.2 D and 3.1 D, respectively. researchgate.net

By analogy, it is highly probable that this compound also exhibits anti and gauche conformers. The increased steric bulk and electrostatic repulsion from the third chlorine atom on the silicon in this compound, compared to the methyl group in the model compound, would likely influence the rotational barrier and the relative stability of the conformers. It is reasonable to hypothesize that the anti conformer, which minimizes the interaction between the chlorine atoms, would also be the most stable conformer for this compound.

Table 1: Conformational Data for Dichloromethylmethyl dichlorosilane (Cl₂CHCH₃SiCl₂) - A Model for this compound

| Parameter | Anti Conformer | Gauche Conformer | Reference |

| Relative Stability (Experimental, Liquid) | More Stable | Less Stable | researchgate.net |

| Relative Stability (Ab Initio Calculation) | Lower Energy | Higher Energy | researchgate.net |

| Calculated Dipole Moment (Debye) | 1.2 | 3.1 | researchgate.net |

Dynamic Behavior of Related Chlorosilane Systems

The dynamic behavior of chlorosilanes is a subject of significant interest, particularly concerning their reactivity and the control of chemical processes. Computational studies have been instrumental in elucidating the mechanisms of reactions such as hydrolysis and dismutation, as well as the dynamics of their interactions with surfaces.

For instance, the dynamic behavior of a multi-tasking reactive distillation column for the production of various chlorosilanes, including dichlorosilane and monochlorosilane from trichlorosilane (B8805176), has been modeled. researchgate.net Such studies are crucial for optimizing industrial processes by understanding the system's response to changes in operating conditions like temperature and composition. researchgate.net While not directly focused on the conformational dynamics of a single molecule, this research highlights the importance of understanding the dynamic properties of chlorosilanes for process control and efficiency.

Furthermore, computational studies on the internal rotational barriers of various organic molecules using high-level theories like G3 and G3CEP have demonstrated the accuracy of these methods in predicting dynamic properties. nih.gov These studies show that theoretical calculations can achieve deviations of less than 0.50 kcal mol⁻¹ from experimental values for rotational barriers. nih.gov Such computational approaches could be applied to this compound to accurately determine the energy barriers for the interconversion between its rotamers.

Research Applications of Trichloro Dichloromethyl Silane in Materials Science and Organic Synthesis

Precursor in Silicone and Organosilicon Polymer Synthesis

The highly reactive silicon-chlorine bonds in trichloro(dichloromethyl)silane make it an essential precursor for a range of organosilicon compounds, including silicone polymers, resins, and coatings. lookchem.cominnospk.com These materials are valued for their thermal stability, water repellency, and strong adhesion properties. lookchem.com

This compound is instrumental in the development of novel silicone materials with enhanced properties. By incorporating this monomer into a polymer structure, researchers can introduce specific functionalities. The reactive chloromethyl group can participate in condensation reactions, leading to the formation of new silicon-carbon bonds, which is a key process in creating advanced materials for coatings, adhesives, and sealants. Research has shown that using functionalized silane (B1218182) precursors can lead to silicone polymers with improved thermal and mechanical characteristics compared to traditional materials. For instance, the incorporation of such precursors can be tailored to produce silicone resins with excellent thermal stability and water resistance, finding applications in the automotive, electronics, and construction industries.

Table 1: Impact of Functional Silane Precursors on Silicone Polymer Properties

| Property | Improvement with Functional Precursors | Application Benefit |

| Thermal Stability | Enhanced resistance to high temperatures. | Improved performance in high-temperature applications. |

| Mechanical Properties | Increased strength and durability. | Greater resilience in structural adhesives and composites. |

| Adhesion | Stronger bonding to various substrates. lookchem.com | More reliable performance in coatings and sealants. lookchem.com |

| Water Resistance | Increased hydrophobicity and barrier properties. lookchem.com | Enhanced protection in construction and automotive coatings. |

This table is a generalized representation based on the effects of functional silane precursors.

This compound and related chloroalkylchlorosilanes are key monomers for synthesizing highly branched polycarbosilanes (HBPCSs). ineosopen.org These three-dimensional polymers are of significant interest as preceramic polymers, which upon pyrolysis can yield silicon carbide (SiC) ceramics with high thermal and chemical stability. ineosopen.orgbohrium.com The synthesis often involves a Grignard reaction where the chloroalkyl groups react to form the branched carbosilane backbone. ineosopen.orgresearchgate.net

The structure of the resulting HBPCSs can be complex due to side reactions, but the fundamental branching occurs from the monomer's structure. ineosopen.org For example, a monomer like (chloromethyl)trichlorosilane, which is structurally similar to this compound, acts as an AB₃-type monomer, naturally leading to a branched architecture. ineosopen.orgresearchgate.net The resulting polymers can have terminal groups, such as allyl or hydride groups, which allow for further cross-linking to form a robust network during pyrolysis, increasing the ceramic yield. ineosopen.org

Table 2: Research Findings on Highly Branched Polycarbosilanes from (Chloroalkyl)chlorosilanes

| Research Focus | Key Finding | Significance | Reference |

| Precursor for SiC Ceramics | Poly(chloromethyl)-trichlorosilane with terminal SiH groups shows potential as a precursor for SiC ceramics. | Offers a direct route to branched SiC structures without needing rearrangement steps. | ineosopen.orgbohrium.com |

| Synthesis Method | The Grignard reaction of (chloroalkyl)chlorosilanes is a primary method for producing HBPCSs. | Enables the creation of polymers with varied terminal groups for tailored properties. | ineosopen.orgresearchgate.net |

| Ceramic Yield | Cross-linking of the polymer network before pyrolysis significantly increases the yield of the final ceramic material. | High ceramic yield is crucial for efficient manufacturing of SiC components. | researchgate.net |

Surface Modification and Hybrid Material Development

The reactivity of this compound allows it to chemically bond to surfaces containing hydroxyl groups, such as glass, silica (B1680970), and other metal oxides. This capability is exploited for surface modification and the creation of advanced hybrid materials.

This compound is employed to modify the surfaces of materials to control their interaction with liquids, a property known as wettability. By forming a stable, covalently bonded layer on a substrate, the silane can render a normally hydrophilic (water-attracting) surface hydrophobic (water-repelling), or vice versa, depending on the functional groups introduced. gelest.com This is critical for applications such as creating anti-fouling coatings, designing microfluidic chips with specific channel properties, and improving the adhesion between different materials. For instance, treating a surface with a silane can significantly alter its contact angle with water, a direct measure of wettability. Low surface energy functionalized surfaces can be created by using mixtures of silanes to precisely control the surface properties. google.com

This silane serves as a coupling agent to bridge the interface between organic polymers and inorganic materials, leading to the formation of organic-inorganic hybrid materials. These materials combine the desirable properties of both components, such as the flexibility and processability of a polymer with the rigidity and stability of an inorganic filler. A key application is in polymer composites, where this compound can be used to graft onto silica nanoparticles, enhancing their dispersion within a polymer matrix like polydimethylsiloxane (B3030410) (PDMS). This improved dispersion prevents particle agglomeration and leads to a composite with superior mechanical properties. The synthesis of polycarbosilanes itself represents the creation of a hybrid material, with a backbone consisting of both silicon and carbon atoms. umich.edu

Silica aerogels are ultralight materials known for their high porosity and low thermal conductivity, but they are often mechanically fragile. nih.gov Functional silanes can be used to reinforce the delicate silica network. While direct studies naming this compound are limited, the principle involves incorporating silanes that can co-polymerize within the silica structure and provide reactive sites for cross-linking with a polymer. rsc.org The dichloromethyl group on this compound could serve as such a reactive site for creating a polymer-reinforced aerogel. This reinforcement enhances the compressive modulus and elastic recovery of the aerogel without significantly compromising its desirable lightweight properties. rsc.org Similarly, in nanocomposites, this silane can improve the interface between silica nanoparticles and a polymer matrix, leading to enhanced mechanical strength and thermal stability.

Advanced Inorganic Material Production

The high reactivity of the silicon-chlorine bonds in this compound makes it a versatile precursor for the synthesis of inorganic materials. Upon reaction, it can form robust siloxane networks or deposit silicon-containing layers, which are fundamental processes in materials science.

This compound can be employed in the synthesis of functionalized silica gels through the sol-gel process. This process hinges on the hydrolysis and subsequent condensation of silane precursors.

The production of silica gel involves two primary steps:

Hydrolysis: The three chlorine atoms attached to the silicon in this compound are highly susceptible to hydrolysis. In the presence of water, they are rapidly replaced by hydroxyl (-OH) groups, forming dichloromethylsilanetriol and releasing hydrochloric acid. documentsdelivered.com

Condensation: The newly formed, unstable silanetriol molecules readily undergo condensation reactions. The hydroxyl groups on adjacent molecules react with each other to form strong silicon-oxygen-silicon (siloxane) bonds, releasing water in the process.

This polycondensation reaction leads to the formation of a three-dimensional network that extends throughout the liquid medium, causing a gradual increase in viscosity and ultimately resulting in the formation of a gel. The key feature of using this compound is that the dichloromethyl (-CHCl₂) group remains bonded to the silicon atom and becomes an integral part of the final silica structure. documentsdelivered.com This creates an organic-inorganic hybrid silica gel with modified surface properties. These functionalized gels can be used in chromatography or as catalyst supports where the dichloromethyl group can influence the material's polarity and adsorptive capabilities.

Furthermore, this compound can be used to modify the surface of pre-existing silica. The reaction between the silane and the surface hydroxyl groups of silica forms covalent siloxane bonds, grafting the dichloromethylsilyl groups onto the surface and altering its hydrophobicity and chemical reactivity.

In the semiconductor and materials coating industries, this compound serves as a specialized precursor in Chemical Vapor Deposition (CVD) processes for producing silicon-containing thin films. documentsdelivered.com CVD involves introducing gaseous precursors into a reaction chamber where they decompose at high temperatures and deposit as a solid film onto a substrate.

Chlorosilanes are widely used in CVD to grow high-purity silicon and silicon carbide (SiC) films. nih.govyoutube.com this compound is particularly interesting as a single-source precursor for SiC films because its molecule contains both silicon and carbon. The process typically involves the following conditions:

| Parameter | Typical Range | Purpose |

| Precursor | This compound | Provides both silicon and carbon atoms. |

| Carrier Gas | Hydrogen (H₂) | Dilutes the precursor and removes byproducts. |

| Temperature | > 800 °C | Induces thermal decomposition of the precursor. |

| Pressure | Reduced Pressure | Controls gas phase reactions and film uniformity. |

The use of chlorinated precursors like this compound offers a significant advantage in SiC growth. At the high temperatures required for CVD, the formation of silicon clusters or droplets in the gas phase can be a major issue, leading to defects in the deposited film. youtube.com The presence of chlorine helps to mitigate this by etching silicon droplets, thereby maintaining a cleaner deposition environment and allowing for higher growth rates. youtube.com The resulting silicon carbide films are known for their hardness, thermal stability, and semiconductor properties, making them suitable for high-power electronic devices and protective coatings.

Reagent in Targeted Organic Synthesis

The reactivity of this compound is harnessed by organic chemists for specific transformations, including the protection of functional groups and the generation of potent synthetic intermediates.

A silylating agent is a compound that introduces a silyl (B83357) group into a molecule, typically to protect a reactive functional group. researchgate.net this compound can function as a highly reactive silylating agent, particularly for protecting alcohols by converting them into dichloromethylsilyl ethers. researchgate.netgoogle.com

The protection of an alcohol using this reagent follows a three-step strategy:

Protection: The alcohol, acting as a nucleophile, attacks the electrophilic silicon atom of this compound. In the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, one of the Si-Cl bonds is replaced by a Si-O bond, forming a dichloromethylsilyl ether. nih.govorganic-chemistry.org The remaining Si-Cl bonds may also react depending on the stoichiometry. This silyl ether is significantly less reactive and more sterically hindered than the original alcohol.

Intended Reaction: With the hydroxyl group masked, other reactions that would have been prevented by the acidic alcohol proton, such as those involving Grignard reagents or strong bases, can be performed on other parts of the molecule. acs.org

Deprotection: After the desired transformation is complete, the dichloromethylsilyl ether protecting group can be cleaved to regenerate the original alcohol. This is typically achieved by treatment with a source of fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or under acidic aqueous conditions. nih.govacs.org The exceptional strength of the silicon-fluoride bond drives the deprotection reaction.

The high reactivity of the trichlorosilyl (B107488) group ensures that the silylation proceeds efficiently, even with sterically hindered alcohols.

This compound and its derivatives are valuable precursors for the synthesis of α-metalated silanes, which are powerful nucleophilic reagents in organic synthesis. The process involves the deprotonation of the carbon atom adjacent (in the alpha position) to the silicon atom.

The reaction of a (dichloromethyl)silane with a strong organometallic base, such as n-butyllithium, can lead to the formation of an α-lithio(dichloromethyl)silane. documentsdelivered.com This species is a type of carbenoid, a highly reactive intermediate that behaves as a potent nucleophile.

General Reaction Scheme: R₃Si-CHCl₂ + n-BuLi → R₃Si-CCl₂(Li) + BuH

These α-silyllithium reagents can then be trapped with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. For example, they can react with aldehydes, ketones, or alkyl halides, allowing for the controlled construction of complex molecular frameworks. The synthesis of related α-lithiated amines and their subsequent reaction with chlorosilanes to form aminomethyl functionalized silanes further demonstrates the utility of this synthetic strategy. rsc.org

Asymmetric synthesis aims to selectively create one specific stereoisomer of a chiral molecule. While silyl ethers play a significant role in modern stereoselective chemistry, the specific application of the dichloromethylsilyl group as a chiral auxiliary or a stereo-directing group is not extensively documented in widely available literature.

However, the principles of silyl ether chemistry in stereoselective reactions provide a context for its potential use. General strategies include:

Kinetic Resolution: Chiral silylating agents can be used to selectively react with one enantiomer of a racemic alcohol faster than the other, allowing for the separation of the enantiomers. nih.gov

Chiral Auxiliaries: An alcohol can be attached to a chiral silicon-containing group. The steric and electronic properties of this chiral silyl group can then influence the stereochemical outcome of subsequent reactions at a different part of the molecule.

Stereochemical Determination: Specialized chiral silyl ether reagents have been developed to react with secondary alcohols, yielding diastereomeric products that can be easily analyzed (e.g., by NMR spectroscopy) to determine the absolute stereochemistry of the original alcohol. nih.gov

While diarylprolinol silyl ethers are well-established as catalysts in asymmetric cycloadditions, gelest.com and methods for creating Si-stereogenic centers are an active area of research, specific examples detailing the use of the achiral dichloromethylsilyl group to control stereochemistry are scarce. Its primary role remains that of a protecting group and a precursor for other functional silanes.

Environmental Fate and Mechanistic Ecotoxicology of Trichloro Dichloromethyl Silane

Environmental Degradation Pathways

The environmental persistence of trichloro(dichloromethyl)silane is extremely low due to its high reactivity. Its degradation is primarily governed by abiotic processes, particularly hydrolysis, as well as atmospheric reactions.

The most significant and immediate degradation pathway for this compound upon contact with water or moist air is rapid and vigorous hydrolysis. merckmillipore.com The three chlorine atoms bonded to the silicon center are readily displaced by hydroxyl groups from water molecules. This reaction produces (dichloromethyl)silanetriol and three equivalents of hydrogen chloride (HCl), leading to a significant decrease in the pH of the surrounding medium.

The reaction proceeds as follows: Cl₂CHSiCl₃ + 3H₂O → Cl₂CHSi(OH)₃ + 3HCl

The initial hydrolysis product, (dichloromethyl)silanetriol, is an unstable intermediate. Silanetriols readily undergo intermolecular condensation reactions, where a molecule of water is eliminated between two hydroxyl groups, forming siloxane (Si-O-Si) bonds. Due to the presence of three hydroxyl groups, this condensation process results in the formation of a highly cross-linked, three-dimensional polymeric silicone resin. This solid residue is generally inert and insoluble.

Table 1: Hydrolytic Degradation of this compound

| Reactant | Degradation Process | Intermediate Product | Final Byproducts |

|---|---|---|---|

| This compound | Hydrolysis | (Dichloromethyl)silanetriol | Cross-linked Polysiloxane Resin, Hydrogen Chloride (HCl) |

With a boiling point between 144-146 °C, this compound is a volatile liquid, and volatilization is a potential transport pathway into the atmosphere. chemicalbook.com In the atmosphere, its fate is determined by photooxidation, primarily initiated by reactions with hydroxyl (•OH) radicals, which are ubiquitous in the troposphere. nih.gov

While specific experimental data on the atmospheric oxidation of this compound is not available, the degradation mechanism can be inferred from related compounds. The reaction would likely proceed via two main pathways:

H-atom abstraction: The •OH radical abstracts a hydrogen atom from the dichloromethyl group, forming a silicon-containing radical (•CCl₂SiCl₃).

Reaction with O₂: This radical rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (Cl₃SiCCl₂OO•).

Subsequent reactions of this peroxy radical are complex but are expected to lead to the breakdown of the molecule, ultimately forming smaller, more stable compounds. Potential atmospheric degradation products include phosgene (B1210022) (COCl₂), hydrogen chloride (HCl), and silicon dioxide (silica) particulates.

Table 2: Postulated Atmospheric Degradation of this compound

| Step | Process | Reactants | Products |

|---|---|---|---|

| 1. Initiation | H-atom abstraction | Cl₂CHSiCl₃ + •OH | •CCl₂SiCl₃ + H₂O |

| 2. Propagation | Oxygen addition | •CCl₂SiCl₃ + O₂ | Cl₃SiCCl₂OO• (Peroxy radical) |

| 3. Termination/Further Reaction | Complex atmospheric reactions | Cl₃SiCCl₂OO• + NO, HO₂, RO₂ | Phosgene, HCl, Silicon Oxides |

The direct biodegradation of the parent this compound molecule is highly unlikely in the environment. Its extreme reactivity and rapid hydrolysis mean that it will not persist long enough for microbial processes to act upon it. The primary degradation pathway is abiotic hydrolysis.

The environmental fate is therefore concerned with the biodegradation of its hydrolysis products, namely the cross-linked polysiloxane resins. Most organosilicon compounds, including silicone polymers, are generally considered to be resistant to microbial degradation and can persist in the environment. nih.gov However, some specialized microbial degradation has been observed. Studies have shown that certain bacterial strains, such as those from the genus Paracoccus, are capable of degrading some organosilicon compounds under anaerobic conditions, using them as a source of carbon and energy. google.com Other research has identified bacteria that can utilize simple organosilanes as substrates. researchgate.net Despite these findings, biodegradation is not considered a significant removal mechanism for the highly cross-linked silicone polymers formed from the hydrolysis of this compound in most environmental compartments.

Environmental Distribution and Transport Modeling

Understanding the distribution of a chemical requires modeling its movement between environmental compartments like air, water, and soil. Fugacity modeling is a key tool for this purpose.

Fugacity is a thermodynamic concept representing a chemical's "escaping tendency" from a phase. wikipedia.org Fugacity models use the physicochemical properties of a substance to predict its partitioning and concentration at equilibrium (or steady-state) in a defined multi-compartment environment. ulisboa.pt

A fugacity model for this compound would be complex due to its rapid hydrolysis. The model would need to account for the immediate degradation in any compartment containing water (e.g., water, soil, atmospheric aerosols). The model would predict that the parent compound would be found almost exclusively in the air compartment, while its degradation products (polysiloxanes and HCl) would partition into water and soil/sediment.

To run a fugacity model, several key input parameters are required. While a complete dataset for this compound is not available in the literature, some properties have been reported or calculated.

Table 3: Input Parameters for Fugacity Modeling of this compound

| Parameter | Value | Status | Significance for Modeling |

|---|---|---|---|

| Molecular Weight | 218.37 g/mol | Known sigmaaldrich.comnist.gov | Fundamental property for mass-based calculations. |

| Boiling Point | 144-146 °C | Known chemicalbook.com | Indicates volatility and partitioning into air. |

| Log P (Octanol-Water) | 2.985 | Calculated | Estimates partitioning between water and organic phases (e.g., lipids, soil organic carbon). |

| Vapor Pressure | Data not available | Unknown | Crucial for calculating fugacity in air and rates of volatilization. |

| Water Solubility | Data not available (reactive) | Unknown | Difficult to measure due to rapid hydrolysis, but essential for water compartment calculations. |